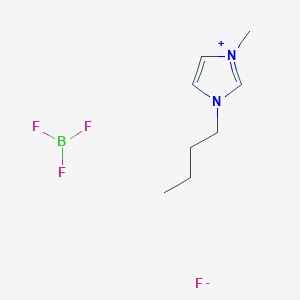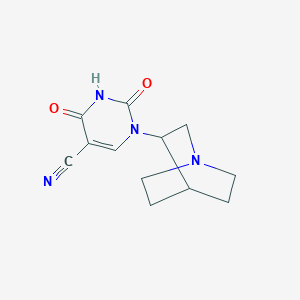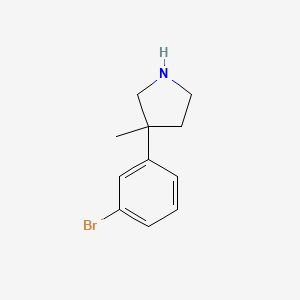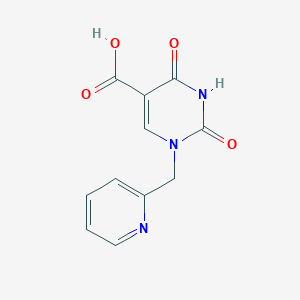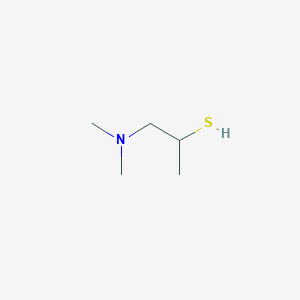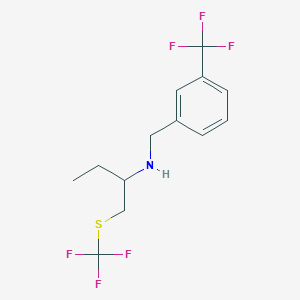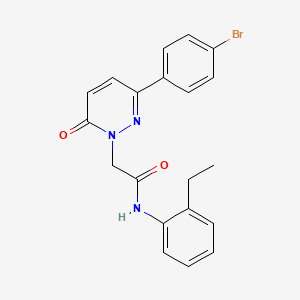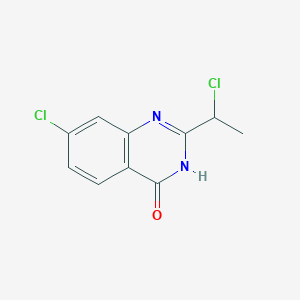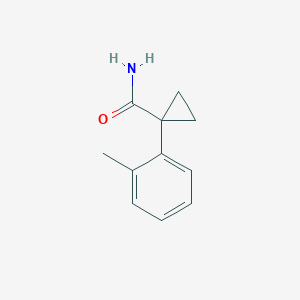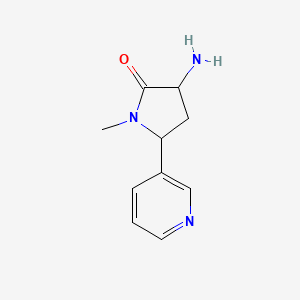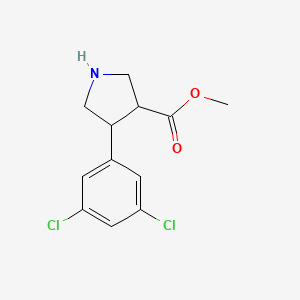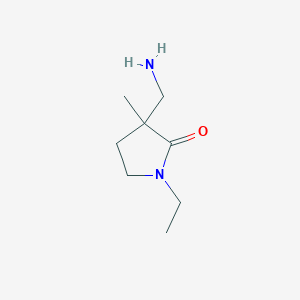![molecular formula C12H16N2O2 B14865119 (6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol](/img/structure/B14865119.png)
(6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a tert-butyl group, a methyl group, and an isoxazolo[5,4-b]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, followed by the introduction of the pyridine ring and subsequent functionalization with tert-butyl and methyl groups. The final step involves the reduction of the intermediate to obtain the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
(6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the isoxazole or pyridine rings.
Substitution: Functional groups on the isoxazole or pyridine rings can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the isoxazole or pyridine rings.
科学的研究の応用
Chemistry
In chemistry, (6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions of heterocyclic compounds with biological targets. Its structure allows for the investigation of binding affinities and mechanisms of action in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.
作用機序
The mechanism of action of (6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds to (6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol include other heterocyclic compounds with isoxazole or pyridine rings, such as:
- 1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one
- N1-(4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
(6-tert-butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanol |
InChI |
InChI=1S/C12H16N2O2/c1-7-10-8(6-15)5-9(12(2,3)4)13-11(10)16-14-7/h5,15H,6H2,1-4H3 |
InChIキー |
FWNGBGWXKWHYHM-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5-Ethylidene-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B14865036.png)
